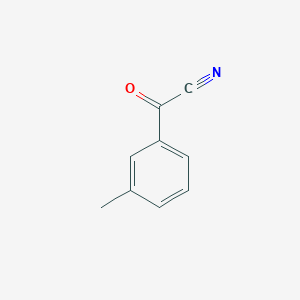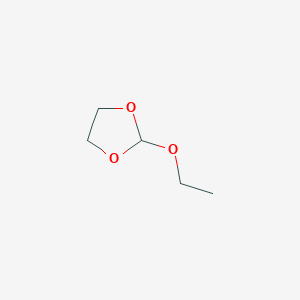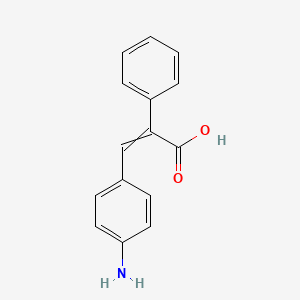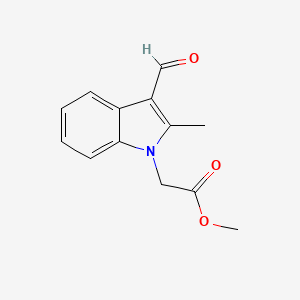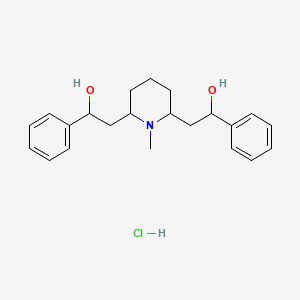
alpha,alpha'-Diphenyl-1-methyl-2,6-piperidinediethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ロベラニジン塩酸塩は、植物のLobelia inflataに含まれるアルカロイドであるロベラニジンから誘導された化合物です。この化合物は、その催吐作用で知られており、治療の可能性について研究されています。 ロベラニジン塩酸塩は、化学式C22H29NO2·HCl·H2Oの結晶状物質です .
準備方法
合成経路と反応条件: ロベラニジン塩酸塩は、ロベラニジンから始まる一連の化学反応によって合成することができます。合成経路は、通常、ロベラニジンと塩酸を反応させて塩酸塩を形成することを含みます。 反応条件には、通常、メタノールまたはアセトニトリルを溶媒として使用することが含まれ、純粋な化合物を得るために結晶化が伴う場合があります .
工業生産方法: 工業的な設定では、ロベラニジン塩酸塩の生産には、Lobelia inflataからロベラニジンを大規模に抽出することが含まれ、その後、塩酸塩に変換されます。 このプロセスには、溶媒抽出、精製、結晶化などの工程が含まれており、最終製品の品質と純度が保証されます .
化学反応の分析
反応の種類: ロベラニジン塩酸塩は、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、異なる用途のために化合物の構造と特性を変更するために不可欠です。
一般的な試薬と条件: ロベラニジン塩酸塩の反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は、通常、目的の生成物を得るために、特定の温度やpHレベルなどの制御された条件下で行われます .
生成される主要な生成物: ロベラニジン塩酸塩の反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応では酸化誘導体が生成され、還元反応では化合物の還元型が生成される可能性があります .
科学研究への応用
ロベラニジン塩酸塩は、化学、生物学、医学、産業など、さまざまな分野でその潜在的な用途について研究されてきました。化学では、反応機構の研究や新しい合成方法の開発に試薬として使用されます。生物学では、細胞過程への影響や治療薬としての可能性について調査されています。 医学では、ロベラニジン塩酸塩は、その催吐作用とその特定の疾患の治療における可能性のある用途について研究されています .
科学的研究の応用
Lobelanidine hydrochloride has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methods. In biology, it has been investigated for its effects on cellular processes and its potential as a therapeutic agent. In medicine, lobelanidine hydrochloride has been explored for its emetic properties and its potential use in treating certain conditions .
作用機序
ロベラニジン塩酸塩の作用機序には、特定の分子標的と経路との相互作用が含まれます。ニコチン性アセチルコリン受容体に作用し、ニコチン誘発ドーパミン放出を阻害し、結合することが知られています。 この作用により、ロベラニジン塩酸塩は神経ニコチン性受容体サブタイプで強力な拮抗薬となり、シナプス前終末におけるドーパミン取り込みと放出に影響を与えます . この化合物が小胞性モノアミン輸送体(VMAT2)と相互作用することも、ドーパミン貯蔵と放出への影響に役割を果たしています .
類似の化合物との比較
ロベラニジン塩酸塩は、ロベリンやロビナリンなど、Lobelia属に由来する他のアルカロイドと構造的に類似しています。これらの化合物は、ニコチン性受容体やドーパミン放出への影響など、類似の薬理学的特性を共有しています。 ロベラニジン塩酸塩は、その特定の分子間相互作用とその潜在的な治療用途で独特です .
類似の化合物のリスト:- ロベリン
- ロビナリン
- ノルロベラン
- メソ-トランスジエン(MTD)
ロベラニジン塩酸塩は、その特定の化学構造とその分子標的との独自の相互作用により際立っており、さらなる研究と潜在的な治療的使用のための興味深い化合物となっています。
類似化合物との比較
Lobelanidine hydrochloride is structurally similar to other alkaloids derived from Lobelia species, such as lobeline and lobinaline. These compounds share similar pharmacological properties, including their effects on nicotinic receptors and dopamine release. lobelanidine hydrochloride is unique in its specific molecular interactions and its potential therapeutic applications .
List of Similar Compounds:- Lobeline
- Lobinaline
- Nor-lobelane
- Meso-transdiene (MTD)
Lobelanidine hydrochloride stands out due to its specific chemical structure and its unique interactions with molecular targets, making it a compound of interest for further research and potential therapeutic use.
特性
CAS番号 |
6112-86-3 |
|---|---|
分子式 |
C22H30ClNO2 |
分子量 |
375.9 g/mol |
IUPAC名 |
(1R)-2-[(2R,6S)-6-[(2S)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-22,24-25H,8,13-16H2,1H3;1H/t19-,20+,21-,22+; |
InChIキー |
IDPAEJSVXMLVBS-NRDKKTCLSA-N |
SMILES |
CN1C(CCCC1CC(C2=CC=CC=C2)O)CC(C3=CC=CC=C3)O.Cl |
異性体SMILES |
CN1[C@H](CCC[C@H]1C[C@@H](C2=CC=CC=C2)O)C[C@H](C3=CC=CC=C3)O.Cl |
正規SMILES |
CN1C(CCCC1CC(C2=CC=CC=C2)O)CC(C3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Biphenyl]-2,3',4-triol](/img/structure/B1606247.png)
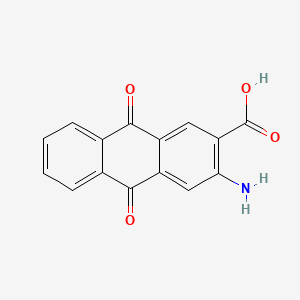
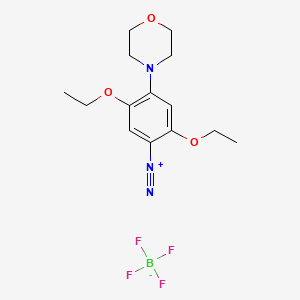

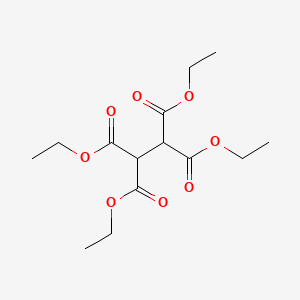
![4-[[4-(DIMETHYLAMINO)PHENYL]AMINO]PHENOL](/img/structure/B1606254.png)
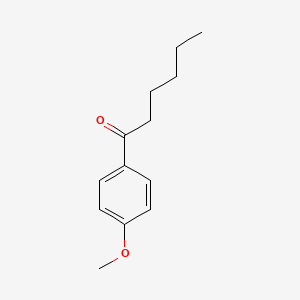
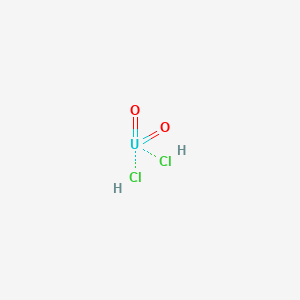
![[3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride](/img/structure/B1606260.png)
